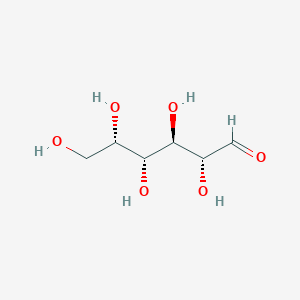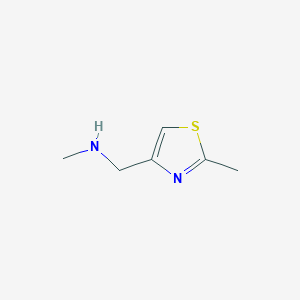acetic acid CAS No. 155256-58-9](/img/structure/B119659.png)
[Formyl(methyl)amino](hydroxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Formyl(methyl)amino](hydroxy)acetic acid, also known as FMHA, is a synthetic compound that has been used in various scientific research applications. FMHA is a derivative of glycine and has a unique structure that enables it to interact with biological systems in a specific manner.
Wirkmechanismus
[Formyl(methyl)amino](hydroxy)acetic acid acts as an agonist of the glycine site on the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. [Formyl(methyl)amino](hydroxy)acetic acid binds to the glycine site on the NMDA receptor, which enhances the activity of the receptor. This results in an increase in the influx of calcium ions into the neuron, which leads to the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
[Formyl(methyl)amino](hydroxy)acetic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of synaptic plasticity, and the enhancement of memory formation. [Formyl(methyl)amino](hydroxy)acetic acid has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [Formyl(methyl)amino](hydroxy)acetic acid in lab experiments is its ability to selectively activate the glycine site on the NMDA receptor. This allows researchers to investigate the specific role of the glycine site in various biological processes. However, one of the limitations of using [Formyl(methyl)amino](hydroxy)acetic acid is its limited solubility in aqueous solutions, which can make it difficult to prepare solutions of the compound for experiments.
Zukünftige Richtungen
There are several future directions for the use of [Formyl(methyl)amino](hydroxy)acetic acid in scientific research. One area of interest is the investigation of the role of [Formyl(methyl)amino](hydroxy)acetic acid in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glycine site on the NMDA receptor. Additionally, the use of [Formyl(methyl)amino](hydroxy)acetic acid in the study of metabolic pathways and the development of new diagnostic tools is an area of potential future research.
Synthesemethoden
[Formyl(methyl)amino](hydroxy)acetic acid is synthesized through a multi-step process that involves the reaction of glycine with various reagents. The first step involves the formylation of glycine, which is achieved by reacting glycine with formic acid. This reaction results in the formation of N-formylglycine. The second step involves the reaction of N-formylglycine with methylamine, which results in the formation of N-formyl(methyl)glycine. The final step involves the hydrolysis of N-formyl(methyl)glycine, which results in the formation of [Formyl(methyl)amino](hydroxy)acetic acid.
Wissenschaftliche Forschungsanwendungen
[Formyl(methyl)amino](hydroxy)acetic acid has been used in various scientific research applications, including the study of neurotransmitter systems, the development of new drugs, and the investigation of metabolic pathways. [Formyl(methyl)amino](hydroxy)acetic acid has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. [Formyl(methyl)amino](hydroxy)acetic acid has also been used to study the effects of glycine on the central nervous system and to investigate the role of glycine in the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
155256-58-9 |
|---|---|
Produktname |
[Formyl(methyl)amino](hydroxy)acetic acid |
Molekularformel |
C4H7NO4 |
Molekulargewicht |
133.1 g/mol |
IUPAC-Name |
2-[formyl(methyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C4H7NO4/c1-5(2-6)3(7)4(8)9/h2-3,7H,1H3,(H,8,9) |
InChI-Schlüssel |
SJPCSNZIWDYXOV-UHFFFAOYSA-N |
SMILES |
CN(C=O)C(C(=O)O)O |
Kanonische SMILES |
CN(C=O)C(C(=O)O)O |
Synonyme |
Acetic acid, (formylmethylamino)hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)


![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)




![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
